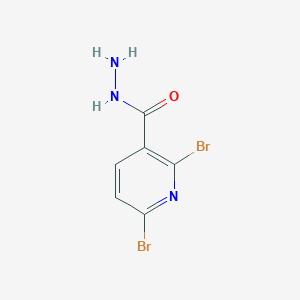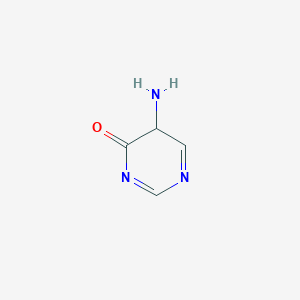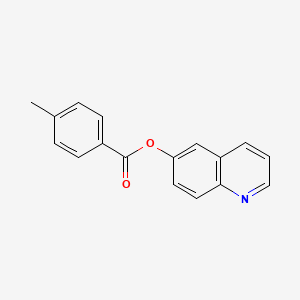
Methyl 3-chloropropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-chloropropionitrile.
Hydrolysis: 3-chloropropionitrile is hydrolyzed to form 3-chloropropionamide.
Methanolysis: The 3-chloropropionamide is then treated with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:
Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced to form 3-chloropropylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted propanimidates.
Hydrolysis: Yields 3-chloropropanoic acid.
Reduction: Forms 3-chloropropylamine.
Scientific Research Applications
Methyl 3-chloropropanimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.
Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.
Properties
CAS No. |
84762-89-0 |
|---|---|
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 g/mol |
IUPAC Name |
methyl 3-chloropropanimidate |
InChI |
InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3 |
InChI Key |
XZQHWPYBBMHFPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)


![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)

![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)





